molecular formula C17H23N3O3 B6054549 1-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)cyclopropanecarboxamide

1-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)cyclopropanecarboxamide

Cat. No. B6054549
M. Wt: 317.4 g/mol
InChI Key: YIJQRWICGKNNRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)cyclopropanecarboxamide, also known as MPCC, is a chemical compound that has been studied for its potential use in scientific research. The compound is a derivative of the opioid receptor antagonist, naloxone, and has been shown to have unique properties that make it useful in a variety of research applications.

Mechanism of Action

The mechanism of action of 1-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)cyclopropanecarboxamide involves its binding to the mu-opioid receptor and blocking the action of endogenous opioid peptides. This results in a decrease in the activity of the receptor and a reduction in the release of neurotransmitters such as dopamine and serotonin. The compound has also been shown to have some partial agonist activity at the kappa-opioid receptor, which is involved in the regulation of stress and anxiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)cyclopropanecarboxamide are complex and depend on a variety of factors, including the dose, route of administration, and individual differences in receptor expression and sensitivity. Some of the effects that have been observed in animal studies include a reduction in pain sensitivity, a decrease in locomotor activity, and alterations in the regulation of body temperature and blood pressure.

Advantages and Limitations for Lab Experiments

One advantage of using 1-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)cyclopropanecarboxamide in lab experiments is its high affinity for the mu-opioid receptor, which allows for selective targeting of this receptor system. Additionally, the compound has been shown to be relatively stable and easy to handle in laboratory settings. However, one limitation of using 1-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)cyclopropanecarboxamide is its potential for off-target effects, particularly at higher doses or with prolonged exposure. Researchers must carefully control for these factors in order to obtain reliable and accurate results.

Future Directions

There are many potential future directions for research on 1-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)cyclopropanecarboxamide. One area of interest is its potential as a therapeutic agent for the treatment of opioid addiction and overdose. The compound has been shown to be effective in reducing opioid withdrawal symptoms and may have potential as a tool for reducing the risk of relapse in individuals with opioid use disorder. Additionally, researchers are interested in exploring the potential of 1-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)cyclopropanecarboxamide as a tool for studying the role of the opioid receptor system in a variety of physiological and behavioral processes. Further research is needed to fully understand the potential of this compound and its applications in scientific research.

Synthesis Methods

The synthesis of 1-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)cyclopropanecarboxamide involves several steps, including the reaction of naloxone with piperidine and the subsequent addition of a cyclopropane carboxylic acid derivative. The final product is a white crystalline powder that is soluble in water and other polar solvents.

Scientific Research Applications

1-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)cyclopropanecarboxamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a tool for studying the opioid receptor system. The compound has been shown to have a high affinity for the mu-opioid receptor, which is involved in the regulation of pain and reward pathways in the brain. By selectively blocking this receptor, researchers can study its role in various physiological and behavioral processes.

properties

IUPAC Name

1-[3-(4-methoxyanilino)piperidine-1-carbonyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-23-14-6-4-12(5-7-14)19-13-3-2-10-20(11-13)16(22)17(8-9-17)15(18)21/h4-7,13,19H,2-3,8-11H2,1H3,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJQRWICGKNNRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2CCCN(C2)C(=O)C3(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.